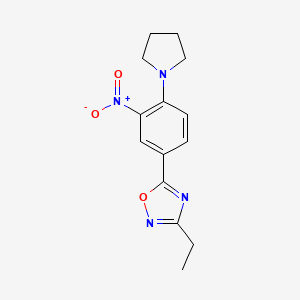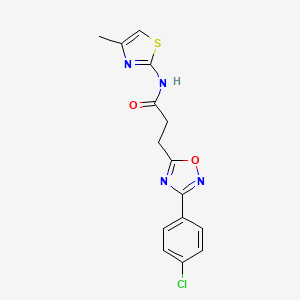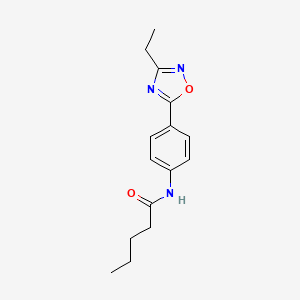![molecular formula C18H20N2O5S B7692241 N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide, also known as Efaroxan, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as alpha-2 adrenergic receptor antagonists, which are commonly used in pharmacological research to study the effects of adrenergic signaling pathways.
作用機序
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide works by antagonizing the alpha-2 adrenergic receptors, which are found throughout the body. These receptors play a key role in regulating the release of norepinephrine, a neurotransmitter that is involved in the body's stress response. By blocking these receptors, N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide can alter the release of norepinephrine, leading to changes in physiological function.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as alter the release of various hormones and neurotransmitters. N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide has also been shown to have analgesic properties, making it a potential treatment for chronic pain.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide in lab experiments is its high affinity for alpha-2 adrenergic receptors, which makes it a useful tool for studying adrenergic signaling pathways. However, N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide also has some limitations. For example, it can be difficult to obtain pure N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide, which can make it challenging to conduct experiments with consistent results.
将来の方向性
There are a number of potential future directions for research involving N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide. One area of interest is the potential use of N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide as a treatment for chronic pain. Additionally, N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide may have potential applications in the treatment of cardiovascular disease and other conditions related to adrenergic signaling pathways. Further research is needed to fully understand the potential uses and limitations of N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide in scientific research.
合成法
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-methyl-5-nitrobenzene sulfonamide with ethylamine followed by reduction with lithium aluminum hydride and subsequent reaction with 2-bromophenylethylamine. The final product is purified through recrystallization to obtain pure N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide.
科学的研究の応用
N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for alpha-2 adrenergic receptors, making it a useful tool for studying the effects of adrenergic signaling pathways. N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide has been used in a variety of research applications, including the study of cardiovascular function, stress response, and pain perception.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-9-14(6-4-12(15)2)26(22,23)20-10-13-5-7-16-17(8-13)25-11-24-16/h4-9,20H,3,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPCYBRKBIOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

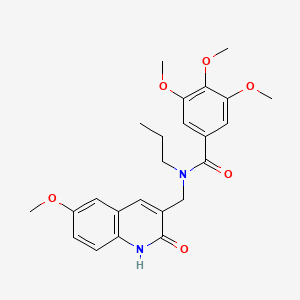

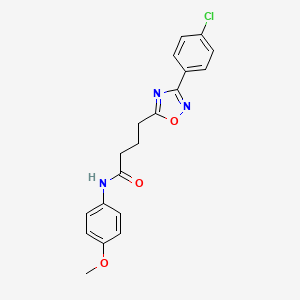

![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)

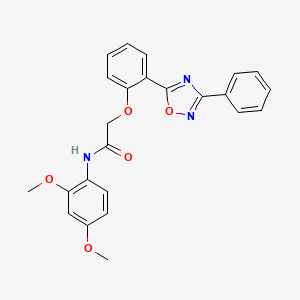

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

